1-(2,2-Dimethyl-propyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17802723
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O2 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 1-(2,2-dimethylpropyl)-3,5-dimethylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H18N2O2/c1-7-9(10(14)15)8(2)13(12-7)6-11(3,4)5/h6H2,1-5H3,(H,14,15) |
| Standard InChI Key | UBOSPFWKHGAZOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC(C)(C)C)C)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
The systematic IUPAC name 1-(2,2-dimethylpropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid reflects its substitution pattern. The molecular formula is C₁₂H₂₀N₂O₂, derived from:
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A pyrazole core (C₃H₃N₂)
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A neopentyl group (C₅H₁₁) at N1
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Methyl groups (CH₃) at C3 and C5
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A carboxylic acid (–COOH) at C4.
The molecular weight is 236.30 g/mol, calculated using atomic masses from PubChem’s computational tools .
Structural Features
The neopentyl group introduces significant steric bulk compared to linear alkyl chains (e.g., propyl in CID 3147137 ) or aromatic substituents (e.g., phenyl in CAS 61226-19-5 ). This branching may influence:
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Solubility: Reduced polarity compared to phenyl-substituted analogs .
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Thermal stability: Enhanced stability due to restricted rotation around the N–C bond .
Table 1: Comparative Structural Properties of Pyrazole-4-carboxylic Acid Derivatives
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis is reported, alkylation of pyrazole precursors offers a plausible pathway:
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Starting material: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CID 2776164 ).
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Alkylation: React with neopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to substitute the N1 hydrogen .
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Purification: Crystallization or chromatography to isolate the product.
This method mirrors the synthesis of 1-propyl and 1-phenyl analogs documented in PubChem .
Challenges in Synthesis
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Steric hindrance: The neopentyl group may slow alkylation kinetics, requiring elevated temperatures or prolonged reaction times.
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Byproducts: Competing O-alkylation of the carboxylic acid necessitates protecting group strategies (e.g., esterification before alkylation) .
Physicochemical Properties
Predicted Physical Properties
Based on structural analogs:
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Melting point: Estimated 180–190°C (cf. 196–197°C for phenyl analog ).
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Solubility: Low water solubility (<1 mg/mL), moderate in polar aprotic solvents (DMF, DMSO) .
Table 2: Experimental vs. Predicted Properties
| Property | 1-(2,2-Dimethylpropyl) Derivative (Predicted) | 1-Phenyl Derivative (Experimental) |
|---|---|---|
| Melting point (°C) | 180–190 | 196–197 |
| Molecular weight | 236.30 | 216.24 |
| Solubility in DMSO | High | High |
Chemical Reactivity and Applications
Reactivity of the Carboxylic Acid Group
The –COOH group enables derivative formation, including:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume